

3-Bromo-4-chlorophenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-4-chlorophenol**

Cat. No.: **B078916**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

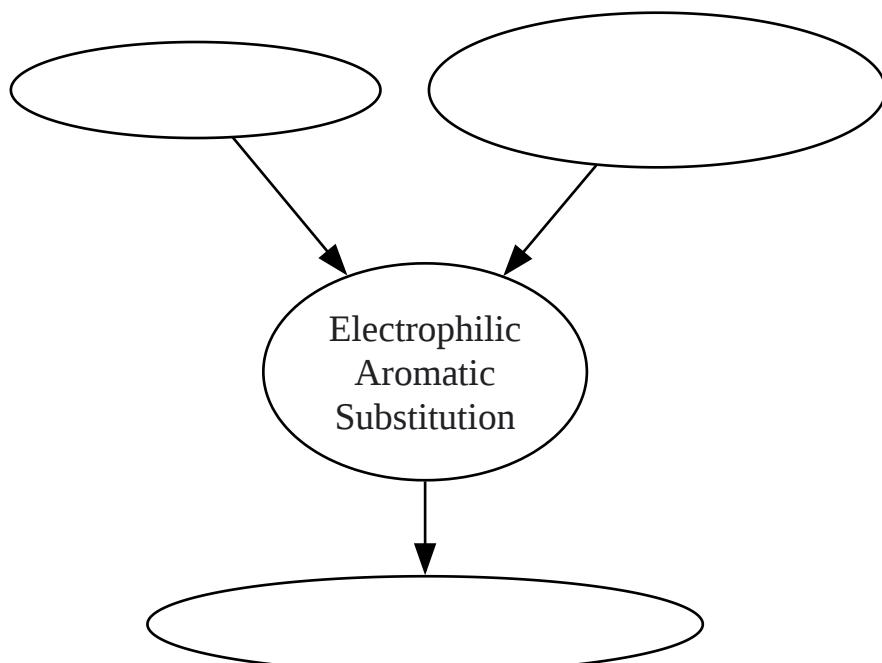
Introduction

3-Bromo-4-chlorophenol is a halogenated phenolic compound that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the aromatic ring, allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This strategic placement of reactive sites makes it an invaluable precursor for the synthesis of a wide range of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.^{[1][2][3]} The presence of the phenolic hydroxyl group further enhances its utility, providing a handle for etherification and esterification reactions, as well as influencing the reactivity of the aromatic ring.

This document provides detailed application notes and experimental protocols for the use of **3-bromo-4-chlorophenol** in several key synthetic transformations.

Physicochemical Data

A summary of the key physicochemical properties of **3-bromo-4-chlorophenol** is presented below. This data is essential for its proper handling, storage, and use in chemical reactions.


Property	Value	Reference
CAS Number	13659-24-0	[4]
Molecular Formula	C ₆ H ₄ BrClO	[4] [5]
Molecular Weight	207.45 g/mol	[4] [6]
Appearance	White to brown powder	[1]
Melting Point	55-61 °C	[1]
SMILES	C1=CC(=C(C=C1O)Br)Cl	[4] [5]
InChIKey	JLFFHIKASCUQRL- UHFFFAOYSA-N	[4]

Applications in Organic Synthesis

3-Bromo-4-chlorophenol is a versatile reagent that can be employed in a multitude of organic reactions to construct complex molecular architectures. Its utility stems from the differential reactivity of the C-Br and C-Cl bonds and the presence of the nucleophilic hydroxyl group.

Synthesis of 3-Bromo-4-chlorophenol

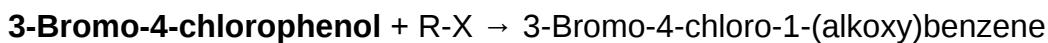
While **3-bromo-4-chlorophenol** is commercially available, a representative synthetic protocol for a related isomer, 4-bromo-3-chlorophenol, can be adapted for its preparation from the corresponding chlorophenol. The synthesis involves the electrophilic bromination of 4-chlorophenol. The directing effects of the hydroxyl and chloro groups guide the incoming bromine to the desired position.

[Click to download full resolution via product page](#)

Building Block for Bioactive Molecules

Derivatives of bromophenols have shown significant promise as antibacterial agents, particularly against multidrug-resistant pathogens like Methicillin-resistant *Staphylococcus aureus* (MRSA).^{[7][8]} These compounds often work by disrupting bacterial communication and biofilm formation.^[7] Furthermore, various synthesized bromophenol derivatives have demonstrated potent inhibitory effects on enzymes such as acetylcholinesterase (AChE), carbonic anhydrase (CA), and α -glycosidase, suggesting their potential in the treatment of neurodegenerative diseases and diabetes.^{[9][10]} The structural core of **3-bromo-4-chlorophenol** provides a scaffold for the development of novel therapeutic agents.

An isomer of **3-bromo-4-chlorophenol**, 4-bromo-2-chlorophenol, is a key intermediate in the synthesis of the organophosphate insecticide profenofos.^{[11][12]} This highlights the importance of brominated chlorophenols in the agrochemical industry.


Key Experimental Protocols

The following are detailed protocols for common and powerful reactions utilizing **3-bromo-4-chlorophenol** as a starting material.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and an alkyl halide.[\[13\]](#)[\[14\]](#) The phenolic hydroxyl group of **3-bromo-4-chlorophenol** can be readily deprotonated to form a phenoxide, which then acts as a nucleophile.

Reaction Scheme:

Materials:

- **3-Bromo-4-chlorophenol**
- Alkyl halide (e.g., iodomethane, benzyl bromide)
- Strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
- Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile (MeCN))
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate

Procedure:

- To an oven-dried round-bottom flask containing a magnetic stir bar, add **3-bromo-4-chlorophenol** (1.0 equiv) and the anhydrous solvent.
- Under an inert atmosphere (e.g., argon or nitrogen), add the base (1.1-1.5 equiv) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes.
- Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
- Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

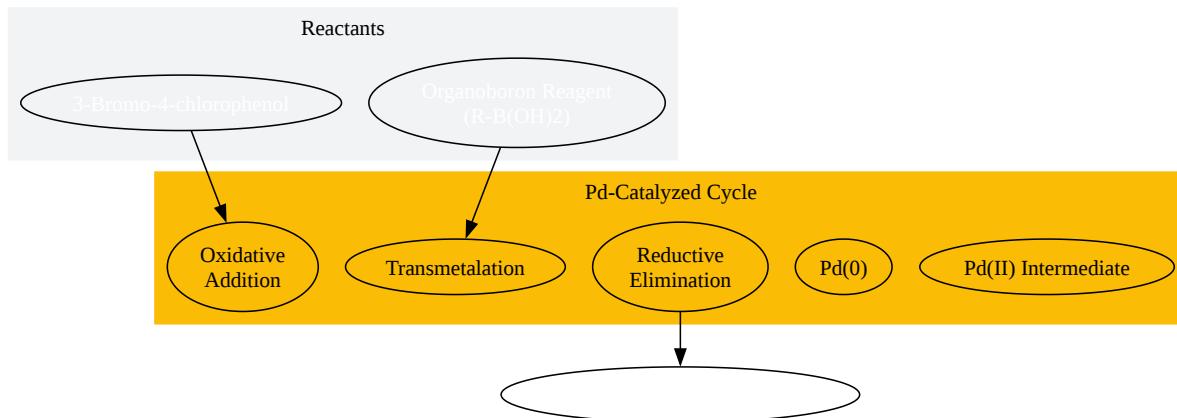
Quantitative Data (Representative):

Alkyl Halide	Base	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
Iodomethane	NaH	DMF	25	2	>95
Benzyl bromide	K ₂ CO ₃	MeCN	80	6	92

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) The C-Br bond of **3-bromo-4-chlorophenol** is more reactive than the C-Cl bond under typical Suzuki conditions, allowing for selective arylation or vinylation at the 3-position.[\[19\]](#)

Reaction Scheme:


Materials:

- 3-Bromo-4-chlorophenol**
- Aryl- or vinylboronic acid

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$)
- Phosphine ligand (if using $\text{Pd}(\text{OAc})_2$) (e.g., SPhos)
- Base (e.g., potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3))
- Solvent system (e.g., toluene/water or dioxane/water)
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate

Procedure:

- To a Schlenk flask containing a magnetic stir bar, add **3-bromo-4-chlorophenol** (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^{[20][21][22][23]} Similar to the Suzuki coupling, this reaction can be performed selectively on the C-Br bond of **3-bromo-4-chlorophenol**.

Reaction Scheme:

Materials:

- **3-Bromo-4-chlorophenol**
- Primary or secondary amine
- Palladium catalyst (e.g., Pd₂(dba)₃)

- Phosphine ligand (e.g., BINAP, XPhos)
- Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu))
- Anhydrous aprotic solvent (e.g., toluene or dioxane)
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate

Procedure:

- In an oven-dried Schlenk tube under an inert atmosphere, combine **3-bromo-4-chlorophenol** (1.0 equiv), the palladium catalyst (1-4 mol%), the ligand (1.2-5 mol%), and the base (1.2-1.5 equiv).
- Add the anhydrous solvent, followed by the amine (1.1-1.2 equiv).
- Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C).
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

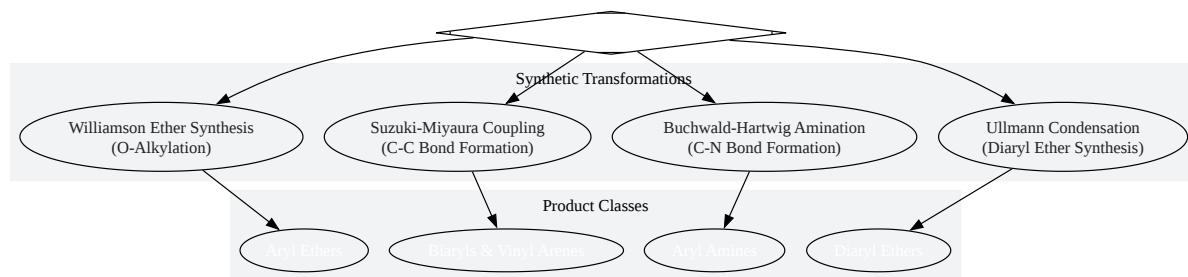
Quantitative Data (Representative):

Amine	Ligand	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Morpholine	BINAP	NaOtBu	Toluene	100	12	85
Aniline	XPhos	Cs ₂ CO ₃	Dioxane	110	18	78

Protocol 4: Diaryl Ether Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[24][25][26] The phenolic hydroxyl of one molecule of **3-bromo-4-chlorophenol** can react with the C-Br of another, or with a different aryl halide, to form a diaryl ether linkage.

Reaction Scheme:


Materials:

- **3-Bromo-4-chlorophenol**
- Phenol or substituted phenol
- Copper catalyst (e.g., copper(I) iodide (CuI) or copper(II) oxide (CuO))
- Base (e.g., potassium carbonate (K_2CO_3))
- High-boiling polar aprotic solvent (e.g., DMF or DMSO)
- Standard glassware
- Magnetic stirrer and heating plate

Procedure:

- To a round-bottom flask, add **3-bromo-4-chlorophenol** (1.0 equiv), the phenol (1.2 equiv), the copper catalyst (10-20 mol%), and the base (2.0 equiv).
- Add the solvent and heat the mixture to a high temperature (typically 120-160 °C).
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and pour it into water.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Conclusion

3-Bromo-4-chlorophenol is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The protocols outlined in this document serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors, from the construction of novel pharmaceutical candidates to the development of new agrochemicals and functional materials. The continued exploration of the reactivity of **3-bromo-4-chlorophenol** and its derivatives is expected to lead to further innovations in chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-chlorophenol [myskinrecipes.com]
- 2. 3-Bromo-4-chlorophenol | 13659-24-0 | FB70155 | Biosynth [biosynth.com]
- 3. 3-BROMO-4-CHLOROPHENOL | 13659-24-0 [chemicalbook.com]
- 4. 3-Bromo-4-chlorophenol | C6H4BrClO | CID 11564714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-bromo-4-chlorophenol (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-4-chlorophenol | Sigma-Aldrich [sigmaaldrich.com]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. youtube.com [youtube.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tcichemicals.com [tcichemicals.com]

- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 24. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 25. Ullmann Reaction [organic-chemistry.org]
- 26. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Bromo-4-chlorophenol: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078916#3-bromo-4-chlorophenol-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com